molecular formula C17H18N2O2 B1410951 Ethyl 2-(cyclopropylamino)-6-phenylnicotinate CAS No. 1984149-62-3

Ethyl 2-(cyclopropylamino)-6-phenylnicotinate

Cat. No.: B1410951
CAS No.: 1984149-62-3
M. Wt: 282.34 g/mol
InChI Key: PAJXGSRBWQKCNO-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropylamino)-6-phenylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyclopropylamino group and a phenyl group attached to the nicotinate structure

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-6-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-2-21-17(20)14-10-11-15(12-6-4-3-5-7-12)19-16(14)18-13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJXGSRBWQKCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-6-phenylnicotinate typically involves the reaction of 2-chloro-6-phenylnicotinic acid with cyclopropylamine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropylamino)-6-phenylnicotinate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 2-(cyclopropylamino)-6-phenylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropylamino)-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-(cyclopropylamino)-6-phenylnicotinate can be compared with other similar compounds, such as:

    Ethyl 2-(methylamino)-6-phenylnicotinate: This compound has a methylamino group instead of a cyclopropylamino group, which may affect its reactivity and biological activity.

    Ethyl 2-(cyclopropylamino)-4-phenylnicotinate: The position of the phenyl group is different, which can influence the compound’s properties and applications.

    Ethyl 2-(cyclopropylamino)-6-methylnicotinate:

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropylamino group and a phenyl group attached to the nicotinate structure makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(cyclopropylamino)-6-phenylnicotinate
Reactant of Route 2
Ethyl 2-(cyclopropylamino)-6-phenylnicotinate

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